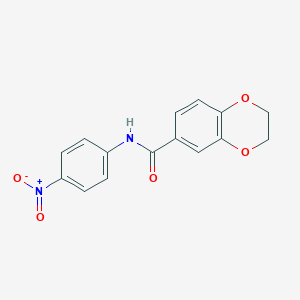
N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as NBDC, is a synthetic compound that has attracted significant attention in scientific research. This compound belongs to the family of benzodioxine derivatives, which are known for their diverse biological activities. NBDC has been found to exhibit a range of pharmacological effects, including anti-inflammatory, antitumor, and antioxidant properties. In
Mecanismo De Acción
The mechanism of action of N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it has been suggested that N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its pharmacological effects by modulating the activity of various signaling pathways. For example, N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammation. N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to induce apoptosis in cancer cells by activating caspase-dependent pathways. Moreover, N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its relatively low toxicity. N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to be well-tolerated in animal studies, and it has not been associated with significant adverse effects. Additionally, N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its limited solubility in water. This can make it challenging to administer N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide to cells or animals in a consistent and reproducible manner.
Direcciones Futuras
There are several future directions for the study of N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One potential direction is to investigate the potential of N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide as a therapeutic agent for the treatment of inflammatory diseases. Additionally, further studies are needed to determine the optimal dosing and administration of N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide for different applications. Moreover, future studies could explore the potential of N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide as a diagnostic tool for various diseases. Finally, the development of novel analogs of N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide could lead to the discovery of compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis of N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction between 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid and 4-nitroaniline. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of dichloromethane. The resulting compound is then purified by column chromatography to obtain pure N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to have antitumor activity by inducing apoptosis in cancer cells. Additionally, N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
Propiedades
IUPAC Name |
N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c18-15(16-11-2-4-12(5-3-11)17(19)20)10-1-6-13-14(9-10)22-8-7-21-13/h1-6,9H,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKNUROQWBYNEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4924381.png)
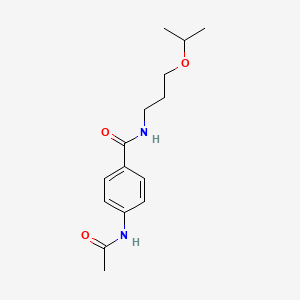
![ethyl {5-[(2-methoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4924391.png)
![4-chloro-N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4924399.png)
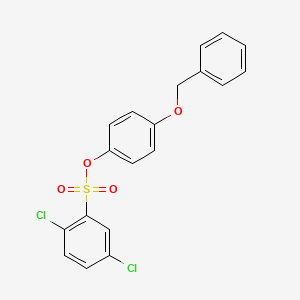
![2,5-dibenzyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4924415.png)
![4-(3-{[1-(cyclopentylacetyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B4924434.png)
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B4924438.png)
![2-[2-methoxy-5-(4-oxo-3-propyl-1,2,3,4-tetrahydro-2-quinazolinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4924442.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B4924451.png)
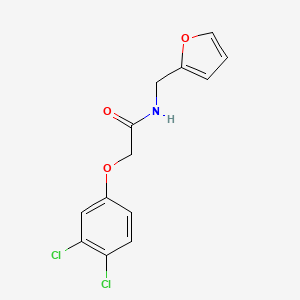
![{2-methoxy-4-[(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4924469.png)
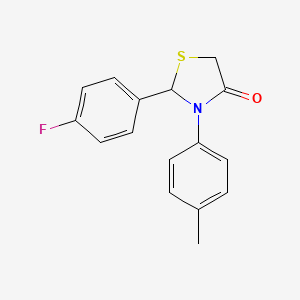
![2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4924483.png)